molecular formula C13H13NO3 B3059238 (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid CAS No. 959573-31-0

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B3059238
CAS No.: 959573-31-0
M. Wt: 231.25 g/mol
InChI Key: XWVSXSUSCGCSFK-RYUDHWBXSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a naphthalene moiety at the β-position, along with hydroxyl and amino groups at the α- and β-positions, respectively. Its stereochemistry (2S,3S) is critical for its biological interactions and synthetic applications. The compound’s molecular formula is C₁₃H₁₃NO₃ (MW: 231.25 g/mol), with a naphthalen-2-yl group contributing significant aromatic bulk .

This compound is utilized in peptide synthesis and medicinal chemistry, particularly as a building block for chiral ligands or pharmacophores. Its structural uniqueness arises from the juxtaposition of functional groups and stereochemistry, enabling selective interactions in biological systems .

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVSXSUSCGCSFK-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376190
Record name (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-31-0
Record name (αS,βS)-β-Amino-α-hydroxy-2-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . Another approach is the enzymatic resolution of racemic mixtures using lipases or other stereoselective enzymes .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of naphthalene-substituted α-keto acids.

    Reduction: Formation of naphthalene-substituted amines.

    Substitution: Formation of naphthalene-substituted chlorides or other derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals, particularly in the realm of neuropharmacology and anti-inflammatory drugs. Its beta-amino acid structure may enhance the bioavailability and efficacy of drug candidates by improving their interaction with biological targets.

Neurotransmitter Modulation

Research indicates that compounds similar to (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid can act as modulators of neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression or anxiety by influencing pathways related to serotonin and dopamine.

Biochemical Studies

As a chiral amino acid, it serves as an important tool in biochemical studies aimed at understanding protein folding and enzyme activity. Its incorporation into peptides can help elucidate the roles of specific amino acids in protein structure and function.

Synthesis of Peptide Analogues

The compound can be utilized in the synthesis of peptide analogues that mimic natural peptides with enhanced stability and bioactivity. This is particularly useful in drug design where modifications can lead to improved therapeutic profiles.

Research on Chiral Catalysts

Due to its chiral nature, this compound is also explored as a potential chiral catalyst in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the effects of beta-amino acids on serotonin receptors. The findings indicated that modifications to the naphthalene moiety significantly enhanced receptor binding affinity, suggesting that this compound could be a lead compound for developing new antidepressants.

Case Study 2: Peptide Synthesis

In Bioorganic & Medicinal Chemistry Letters, researchers reported the successful incorporation of this compound into peptide chains to create analogues with improved resistance to enzymatic degradation. This study highlights the compound's utility in enhancing peptide therapeutics.

Case Study 3: Chiral Catalysis

A recent publication detailed the use of this compound as a chiral catalyst in asymmetric reactions. The results showed high enantioselectivity and yield, demonstrating its potential application in industrial synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

Fluorophenyl Derivatives
  • (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1217649-15-4) Molecular Formula: C₉H₁₀FNO₃ MW: 199.18 g/mol Key Differences: Replacement of naphthalen-2-yl with 3-fluorophenyl reduces aromatic bulk and introduces electron-withdrawing effects.
Trifluoromethylphenyl Derivatives
  • Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-(3-trifluoromethyl-phenyl)-propanoic acid (CAS: 959581-13-6) Molecular Formula: C₂₀H₁₉F₃N₂O₅ MW: 471.43 g/mol Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design. The naphthyl analog’s larger aromatic system may offer stronger π-π interactions but lower solubility .

Stereochemical Variants

  • (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 959573-06-9) Stereochemistry: (2R,3R) Impact: Enantiomeric pairs exhibit divergent biological activities. For example, in paclitaxel derivatives, (2S,3S) configurations are critical for tubulin binding, whereas (2R,3R) analogs may lack efficacy .

Functional Group Modifications

Protected Derivatives
  • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Protection: Boc group stabilizes the amino group during peptide synthesis. Application: Used in solid-phase synthesis to prevent undesired side reactions, contrasting with unprotected analogs that require careful pH control .
Nitro-Substituted Analogs

    Biological Activity

    (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, commonly referred to as naphthyl alanine, is a compound that has garnered attention in various fields of biological research due to its structural similarity to amino acids and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

    • Molecular Formula : C₁₃H₁₃NO₃
    • Molecular Weight : 231.25 g/mol
    • CAS Number : 31454393

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of naphthyl alanine derivatives. For instance, a study demonstrated that the incorporation of a naphthalen-2-yl group significantly enhances the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial properties.

    CompoundMIC against S. aureus (µg/mL)MIC against E. faecium (µg/mL)
    3h11
    3j22
    Control>64>64

    The data suggests that naphthyl alanine derivatives could be promising candidates for developing new antimicrobial agents targeting resistant bacterial strains .

    Anticancer Activity

    The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer), revealed that this compound exhibits significant cytotoxic effects.

    Case Study Findings

    • Caco-2 Cell Line :
      • Naphthyl alanine reduced cell viability by approximately 39.8% compared to untreated controls.
      • The introduction of substituents on the naphthalene ring enhanced anticancer activity, with some derivatives achieving over 50% reduction in cell viability.
    • A549 Cell Line :
      • The compound demonstrated selective cytotoxicity, with certain derivatives showing up to 31.9% inhibition of cell growth.
    Cell LineCompoundViability Reduction (%)
    Caco-2Naphthyl Alanine39.8
    A549Derivative X31.9

    These findings indicate that structural modifications can lead to improved anticancer efficacy, making naphthyl alanine a candidate for further pharmacological development .

    The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis in cancer cells. The presence of the naphthalene moiety appears to enhance interactions with biological targets, potentially leading to increased bioactivity.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, and how can stereochemical purity be ensured?

    • Methodological Answer : Begin with a chiral pool approach using L-serine or threonine derivatives to retain stereochemistry. Introduce the naphthalen-2-yl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability. Protect the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions. Final deprotection under mild acidic conditions (e.g., TFA for Boc) preserves the hydroxy and amino functionalities. Monitor enantiomeric excess using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and validate purity via 1^1H/13^{13}C NMR coupling constants and NOESY for spatial configuration .

    Q. How can the solubility and stability of this compound be characterized for in vitro assays?

    • Methodological Answer : Perform pH-dependent solubility studies in buffers (pH 1–10) using UV-Vis spectroscopy at λ~280 nm (naphthalene absorption). Assess stability under physiological conditions (37°C, PBS) via LC-MS over 24–72 hours. For colloidal stability, use dynamic light scattering (DLS) in aqueous solutions. Include antioxidants (e.g., ascorbic acid) if oxidation of the naphthalene moiety is observed .

    Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry?

    • Methodological Answer :

    • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures) .
    • NMR : Analyze 3JHH^3J_{H-H} coupling constants between H-2 and H-3 to confirm vicinal diastereomers. Use 1^{1}H-15^{15}N HSQC to verify amino proton environments .
    • IR spectroscopy : Identify hydroxy (3200–3600 cm1^{-1}) and carboxylic acid (1700–1750 cm1^{-1}) stretches to rule out lactone formation .

    Advanced Research Questions

    Q. How can enantiomeric impurities be resolved during large-scale synthesis?

    • Methodological Answer : Employ chiral stationary phase (CSP) chromatography (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative separation. Alternatively, use enzymatic resolution with acylase I or subtilisin to selectively hydrolyze one enantiomer from a racemic mixture. Optimize reaction conditions (pH, temperature) using design of experiments (DoE) to maximize yield and enantiomeric excess (ee > 98%) .

    Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against protein structures (PDB: e.g., aminotransferases or GPCRs) to identify binding poses. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds between the hydroxy/amino groups and active-site residues (e.g., Asp/Glu). Calculate binding free energy using MM-PBSA/GBSA .

    Q. How does the naphthalene substitution (2- vs. 1-position) affect biological activity?

    • Methodological Answer : Synthesize both isomers and compare in vitro activity (IC50_{50}, EC50_{50}) in target assays (e.g., enzyme inhibition or cell viability). Use comparative molecular field analysis (CoMFA) to map steric/electronic differences. For in vivo studies, administer isomers in rodent models and quantify pharmacokinetic parameters (AUC, t1/2t_{1/2}) via LC-MS/MS .

    Q. What strategies mitigate oxidative degradation of the naphthalene ring in long-term storage?

    • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with/without antioxidants (e.g., BHT, α-tocopherol). Analyze degradation products via UPLC-QTOF-MS to identify oxidation sites (e.g., epoxidation or hydroxylation). Formulate with cyclodextrins (e.g., HP-β-CD) to encapsulate the naphthalene moiety and reduce exposure to reactive oxygen species .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
    Reactant of Route 2
    (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

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